An In-Depth Technical Guide to Isoquinolin-8-ylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Isoquinolin-8-ylboronic Acid: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif that forms the structural core of a vast array of natural products and synthetic compounds with significant biological activities.[1] Its presence in numerous alkaloids, such as papaverine and berberine, has long established its importance in medicinal chemistry.[2] In modern drug discovery, the isoquinoline scaffold is a key component in the design of therapeutic agents, including kinase inhibitors for oncology.[3] The functionalization of this scaffold is paramount for modulating pharmacological properties, and in this context, organoboron reagents have become indispensable tools.
This guide provides a comprehensive technical overview of Isoquinolin-8-ylboronic acid, a versatile building block that enables the strategic introduction of the isoquinoline moiety into complex molecules. We will delve into its chemical and physical properties, provide detailed protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions, and explore its applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique attributes of this reagent in their work.
Chemical and Structural Properties of Isoquinolin-8-ylboronic Acid
Isoquinolin-8-ylboronic acid is a stable, solid organic compound that serves as a key intermediate in organic synthesis.[4] Its structure features a boronic acid group (-B(OH)₂) at the 8-position of the isoquinoline ring system. This specific substitution pattern offers unique steric and electronic properties that can be exploited in synthetic design.
Physicochemical Data
A summary of the key physicochemical properties of Isoquinolin-8-ylboronic acid is presented in the table below. These data are essential for handling, reaction setup, and purification of the compound.
| Property | Value | Reference(s) |
| CAS Number | 721401-43-0 | [5] |
| Molecular Formula | C₉H₈BNO₂ | [5] |
| Molecular Weight | 172.98 g/mol | [5] |
| Appearance | Yellow to beige solid | [5] |
| Melting Point | Not explicitly stated, but expected to be a high-melting solid. | |
| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. | Inferred from reaction conditions. |
| pKa (Predicted) | 7.46 ± 0.30 | [4] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere. | [5] |
Structural Representation
The chemical structure of Isoquinolin-8-ylboronic acid is depicted below. The presence of the nitrogen atom in the isoquinoline ring influences the electronic nature of the boronic acid, which can affect its reactivity in cross-coupling reactions.
Caption: Chemical structure of Isoquinolin-8-ylboronic acid.
Synthesis and Reactivity: A Practical Guide
The synthesis of Isoquinolin-8-ylboronic acid is typically achieved from the corresponding 8-haloisoquinoline. The following protocol provides a detailed, step-by-step methodology for its preparation.
Experimental Protocol: Synthesis of Isoquinolin-8-ylboronic Acid
This protocol is based on a lithium-halogen exchange followed by borylation.
Materials and Reagents:
-
8-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 eq) and anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. The causality for this low temperature is to prevent unwanted side reactions and ensure the stability of the aryllithium intermediate.
-
Borylation: After stirring at -78 °C for 1 hour, add trimethyl borate (2.0 eq) dropwise. The borate ester is a key reagent that traps the aryllithium species.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to 0 °C and stir for an additional hour. The reaction is then carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution. This hydrolysis step converts the borate ester to the desired boronic acid.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with saturated brine, and dried over anhydrous Na₂SO₄.
-
Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford Isoquinolin-8-ylboronic acid as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of Isoquinolin-8-ylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6]
Mechanistic Considerations for Heterocyclic Coupling
The Suzuki-Miyaura coupling with nitrogen-containing heterocycles can present challenges. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[7] Therefore, the choice of ligand, base, and solvent is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.[8][9]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Isoquinolin-8-ylboronic Acid with an Aryl Halide
This protocol provides a general procedure for the coupling of Isoquinolin-8-ylboronic acid with an aryl bromide.
Materials and Reagents:
-
Isoquinolin-8-ylboronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, Isoquinolin-8-ylboronic acid, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical to remove oxygen, which can oxidize the palladium catalyst and hinder the reaction.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The ability to introduce the isoquinoline moiety into various molecular frameworks makes Isoquinolin-8-ylboronic acid a valuable reagent in both medicinal chemistry and materials science.
Drug Discovery: A Scaffold for Kinase Inhibitors
The isoquinoline core is a well-established pharmacophore in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of the dual epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, Lapatinib, involves the coupling of a quinazoline core with a side chain, a transformation that can be achieved through Suzuki-Miyaura coupling.[10][11] While the specific synthesis of Lapatinib does not use Isoquinolin-8-ylboronic acid, it exemplifies the importance of boronic acids in constructing such complex, biologically active molecules. The use of Isoquinolin-8-ylboronic acid allows for the exploration of novel chemical space in the design of next-generation kinase inhibitors.
Caption: A logical workflow for the use of Isoquinolin-8-ylboronic acid in drug discovery.
Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)
Conclusion
Isoquinolin-8-ylboronic acid is a strategically important building block for the synthesis of complex organic molecules. Its well-defined chemical and physical properties, coupled with its reactivity in the robust Suzuki-Miyaura cross-coupling reaction, make it a valuable tool for researchers in both academia and industry. The ability to readily introduce the medicinally relevant isoquinoline scaffold opens up new avenues for the design and synthesis of novel kinase inhibitors and other therapeutic agents. Furthermore, its potential application in the development of advanced materials for OLEDs underscores its versatility. This guide has provided a comprehensive overview of Isoquinolin-8-ylboronic acid, from its fundamental properties to its practical applications, with the aim of empowering scientists to effectively utilize this reagent in their research endeavors.
References
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link][2][9]
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ResearchGate. (2006). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
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